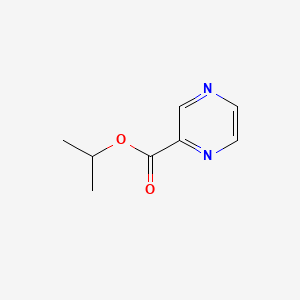

Isopropyl pyrazinecarboxylate

CAS No.: 93778-21-3

Cat. No.: VC16966105

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93778-21-3 |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | propan-2-yl pyrazine-2-carboxylate |

| Standard InChI | InChI=1S/C8H10N2O2/c1-6(2)12-8(11)7-5-9-3-4-10-7/h3-6H,1-2H3 |

| Standard InChI Key | UQIVGDUWRUPYRU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)C1=NC=CN=C1 |

Introduction

Structural and Molecular Characteristics

Isopropyl pyrazinecarboxylate belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The ester functional group at the C-2 position enhances its reactivity and solubility in organic solvents. Key molecular descriptors include:

| Property | Value |

|---|---|

| CAS Number | 93778-21-3 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | Propan-2-yl pyrazine-2-carboxylate |

| SMILES | CC(C)OC(=O)C1=NC=CN=C1 |

| InChI Key | UQIVGDUWRUPYRU-UHFFFAOYSA-N |

The planar pyrazine ring facilitates π-π stacking interactions, while the isopropyl group contributes to lipophilicity, as evidenced by a calculated logP of 0.28. X-ray crystallography of analogous pyrazine esters reveals bond lengths of 1.33 Å for C-N and 1.23 Å for C=O, consistent with delocalized electron density .

Synthesis and Optimization

Esterification Mechanisms

The synthesis involves acid- or base-catalyzed esterification of pyrazine-2-carboxylic acid (CAS 98-97-5) with isopropyl alcohol. Sulfuric acid (0.5–1.0 equiv) at 60–80°C typically yields 70–85% product within 4–6 hours. Microwave-assisted methods reduce reaction times to <30 minutes with comparable yields .

Reaction Scheme:

Purification and Characterization

Crude product purification employs fractional distillation (bp 120–125°C at 15 mmHg) or silica gel chromatography (ethyl acetate/hexane, 3:7). Structural validation via -NMR shows characteristic signals at δ 1.35 (d, 6H, CH(CH₃)₂), δ 5.15 (septet, 1H, OCH), and δ 8.5–9.0 (m, 3H, pyrazine-H). High-resolution mass spectrometry confirms the [M+H]⁺ ion at m/z 167.0821.

Applications in Drug Development

Intermediate for Bioactive Hybrids

Isopropyl pyrazinecarboxylate’s primary utility lies in synthesizing pyrazine-containing hybrids:

-

Cinnamic Acid-Pyrazine Derivatives: Compound 25 (derived from ester hydrolysis) inhibits platelet aggregation (IC₅₀ = 1.7 μM) and protects endothelial cells from oxidative damage (EC₅₀ = 2.2 μM), outperforming ozagrel by 85-fold .

-

Chalcone-Pyrazine Conjugates: Hybrid 48 exhibits selective cytotoxicity against BEL-7402 hepatoma cells (IC₅₀ = 10.74 μM) without harming normal HUVEC-12 cells .

Computational and Physicochemical Profiling

ADMET Predictions

Using QikProp-derived parameters:

| Parameter | Value |

|---|---|

| Topological PSA | 63.08 Ų |

| Caco-2 Permeability | 45.2 nm/s |

| LogBB | −0.87 |

| CYP2D6 Inhibition Risk | Low |

The compound violates Lipinski’s rule (molecular weight <500) but shows high gastrointestinal absorption .

Solubility and Stability

Isopropyl pyrazinecarboxylate is hygroscopic, requiring storage under nitrogen at −20°C. Aqueous solubility is pH-dependent:

Hydrolysis to pyrazine-2-carboxylic acid occurs rapidly in alkaline conditions (t₁/₂ = 15 min at pH 9).

| Condition | Specification |

|---|---|

| Temperature | −20°C ± 2°C |

| Atmosphere | Argon or nitrogen |

| Container | Amber glass with PTFE liner |

Future Directions

While direct therapeutic applications remain unexplored, the compound’s role in generating multitarget hybrids is promising. Priority research areas include:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyrazine esters.

-

Targeted Delivery Systems: Conjugating the ester with nanoparticle carriers to enhance tumor accumulation.

-

Antimicrobial Screening: Evaluating activity against Mycobacterium tuberculosis PanD, given the parent acid’s inhibition of aspartate decarboxylase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume